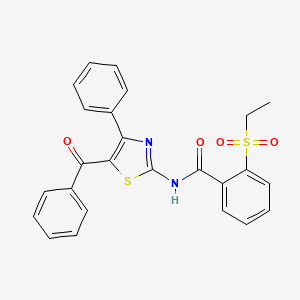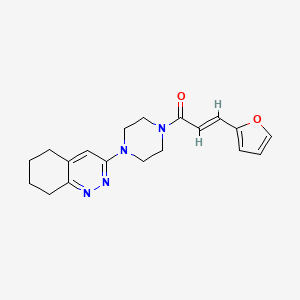![molecular formula C21H18F2N4O3S B2610511 2-[4-(3-fluorophenyl)-1,1-dioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide CAS No. 1251679-24-9](/img/structure/B2610511.png)
2-[4-(3-fluorophenyl)-1,1-dioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[4-(3-fluorophenyl)-1,1-dioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide” is a complex organic molecule that features a pyrido[2,3-e][1,2,4]thiadiazine core with fluorophenyl and acetamide substituents. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrido[2,3-e][1,2,4]thiadiazine core and subsequent functionalization with fluorophenyl and acetamide groups. Typical synthetic routes may include:
Formation of the Pyrido[2,3-e][1,2,4]thiadiazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as aminopyridines and thiadiazines.
Introduction of Fluorophenyl Groups: Fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor can be employed.
Acetamide Functionalization: This step may involve acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorophenyl groups can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against various biological targets, making them useful in drug discovery.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic effects. Similar compounds have shown promise as anti-inflammatory, antimicrobial, or anticancer agents.
Industry
In the industrial sector, such compounds can be used in the development of new materials or as catalysts in chemical reactions.
作用机制
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The presence of fluorophenyl groups can enhance its binding affinity and selectivity.
相似化合物的比较
Similar Compounds
- 2-[4-(4-fluorophenyl)-1,1-dioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-[(4-chlorophenyl)methyl]acetamide
- 2-[4-(3-chlorophenyl)-1,1-dioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide
Uniqueness
The unique combination of fluorophenyl and acetamide groups in the compound “2-[4-(3-fluorophenyl)-1,1-dioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide” may confer distinct biological activities and chemical properties compared to its analogs. The presence of multiple fluorine atoms can enhance its metabolic stability and binding interactions with biological targets.
属性
IUPAC Name |
2-[4-(3-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O3S/c22-16-8-6-15(7-9-16)12-25-20(28)13-26-14-27(18-4-1-3-17(23)11-18)21-19(31(26,29)30)5-2-10-24-21/h1-11H,12-14H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVGCSZGCGLVOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(S(=O)(=O)C2=C(N1C3=CC(=CC=C3)F)N=CC=C2)CC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2610430.png)



![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2610436.png)
![2-Chloro-N-cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2610437.png)

![2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-thienyl)acrylonitrile](/img/structure/B2610439.png)
![3-[(4-chlorobenzyl)thio]-7-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2610440.png)
![N-[[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2610443.png)

![({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)(4-fluorophenyl)dioxo-lambda~6~-sulfane](/img/structure/B2610445.png)

![(2-Fluoropyridin-4-yl)-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2610450.png)
